molecular formula C13H22ClNOS B1388202 2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride CAS No. 22876-75-1

2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride

Cat. No.: B1388202
CAS No.: 22876-75-1
M. Wt: 275.84 g/mol
InChI Key: AMLSWAWLUWUASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride is a chemical compound with the molecular formula C13H21NOS•HCl and a molecular weight of 275.84 g/mol . This compound is used in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride involves several steps. One common method includes the reaction of 4-isobutoxybenzyl chloride with ethanethiol in the presence of a base to form 2-[(4-isobutoxybenzyl)sulfanyl]ethane. This intermediate is then reacted with ammonia or an amine to form the final product, which is subsequently converted to its hydrochloride salt .

Chemical Reactions Analysis

2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate protein synthesis by controlling the activity of initiation factors, such as EIF2BE/EIF2B5, similar to the mechanism observed in glycogen synthase regulation . This modulation affects various cellular processes, including cell growth and differentiation.

Comparison with Similar Compounds

2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for diverse scientific research applications.

Properties

IUPAC Name

2-[[4-(2-methylpropoxy)phenyl]methylsulfanyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NOS.ClH/c1-11(2)9-15-13-5-3-12(4-6-13)10-16-8-7-14;/h3-6,11H,7-10,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLSWAWLUWUASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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